molecular formula C23H25N3O3 B6069888 1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one

1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one

Cat. No.: B6069888
M. Wt: 391.5 g/mol
InChI Key: IROGWPZAJZAQFV-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one is a complex organic compound with a unique structure that combines a piperazine ring, a benzoxazole moiety, and a methylphenyl group

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(2)22-24-19-12-18(8-9-20(19)29-22)23(28)26-11-10-25(21(27)14-26)13-17-6-4-16(3)5-7-17/h4-9,12,15H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGWPZAJZAQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)C3=CC4=C(C=C3)OC(=N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Piperazine Ring: The benzoxazole intermediate is then reacted with a piperazine derivative, often under basic conditions.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-propanone: Similar in structure but lacks the benzoxazole and piperazine moieties.

    4-Methylacetophenone: Contains the methylphenyl group but lacks the benzoxazole and piperazine components.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Shares some structural similarities but has different functional groups.

Uniqueness

1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one is unique due to its combination of a piperazine ring, a benzoxazole moiety, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

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